

# Standard Operating Procedure for the Synthesis of Verilopam

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Note on **Verilopam**: As of the current date, "**Verilopam**" does not correspond to a known compound in publicly accessible chemical literature or drug databases. The following application notes and protocols are based on the synthesis of Verapamil, a well-characterized phenylalkylamine calcium channel blocker, which may share nomenclature similarities with the requested compound.[1] This document is intended to serve as a detailed template, illustrating the required structure, data presentation, and visualizations for a standard operating procedure in pharmaceutical synthesis. Researchers should substitute the specific chemical entities, reaction conditions, and safety protocols relevant to their actual target molecule.

## Introduction

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[2][3] Its mechanism of action involves the inhibition of voltage-dependent calcium channels, leading to relaxation of vascular smooth muscle and a reduction in heart rate.[2][4] The synthesis of Verapamil is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with isopropyl chloride, followed by alkylation with N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)amine. This document outlines a standard operating procedure for the laboratory-scale synthesis of Verapamil hydrochloride.

## **Experimental Protocols**

2.1 Materials and Reagents



Reagent	Formula	Molar Mass ( g/mol )	CAS Number	Supplier
(3,4- Dimethoxyphenyl )acetonitrile	C10H11NO2	177.19	93-17-4	Sigma-Aldrich
Sodium Amide	NaNH₂	39.01	7782-92-5	Sigma-Aldrich
Isopropyl Chloride	C₃H⁊Cl	78.54	75-29-6	Sigma-Aldrich
1-Bromo-3- chloropropane	C₃H6BrCl	157.44	109-70-6	Sigma-Aldrich
N-Methyl-3,4- dimethoxyphenet hylamine	C11H17NO2	195.26	3490-06-0	Sigma-Aldrich
Toluene	C7H8	92.14	108-88-3	Fisher Scientific
Sodium Iodide	Nal	149.89	7681-82-5	Fisher Scientific
Sodium Carbonate	Na <sub>2</sub> CO <sub>3</sub>	105.99	497-19-8	Fisher Scientific
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	60-29-7	VWR Chemicals
Hydrochloric Acid (in Isopropyl Alcohol)	HCI	36.46	7647-01-0	Sigma-Aldrich

## 2.2 Step-by-Step Synthesis Procedure

Step 1: Synthesis of  $\alpha$ -Isopropyl-(3,4-dimethoxyphenyl)acetonitrile

- To a stirred suspension of sodium amide (1.1 equivalents) in dry toluene, add (3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) under a nitrogen atmosphere.
- Heat the mixture to reflux for 2 hours, then cool to room temperature.



- Slowly add isopropyl chloride (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux for an additional 4 hours.
- Cool the reaction to room temperature and quench by the slow addition of water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

## Step 2: Synthesis of Verapamil Base

- Dissolve the crude  $\alpha$ -isopropyl-(3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) in toluene.
- Add sodium amide (1.1 equivalents) and heat to reflux for 2 hours.
- Add a solution of 1-bromo-3-chloropropane (1.2 equivalents) in toluene and continue to reflux for 3 hours.
- In a separate flask, prepare a solution of N-methyl-3,4-dimethoxyphenethylamine (1.5 equivalents), sodium iodide (catalytic amount), and sodium carbonate (2.0 equivalents) in toluene.
- Add the activated alkyl halide from the previous step to this mixture.
- Heat the reaction mixture to reflux for 10-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, wash with water and brine, dry the organic layer, and concentrate to obtain crude Verapamil base.

#### Step 3: Formation of Verapamil Hydrochloride

- Dissolve the crude Verapamil base in diethyl ether.
- Slowly add a solution of hydrochloric acid in isopropyl alcohol while stirring.
- Continue stirring until precipitation is complete.



• Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Verapamil hydrochloride as a white crystalline solid.

## **Data Presentation**

Table 1: Summary of Reaction Yields and Product Characterization

Step	Product	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)	Melting Point (°C)
1	α-Isopropyl- (3,4- dimethoxyph enyl)acetonitr ile	110.5	95.1	86.1	N/A (Oil)
2	Verapamil Base	227.3	188.7	83.0	N/A (Oil)
3	Verapamil Hydrochloride	245.8	211.4	86.0	140-144

Note: Yields are based on a starting quantity of 100g of (3,4-dimethoxyphenyl)acetonitrile.

## **Mandatory Visualizations**

4.1 Experimental Workflow Diagram



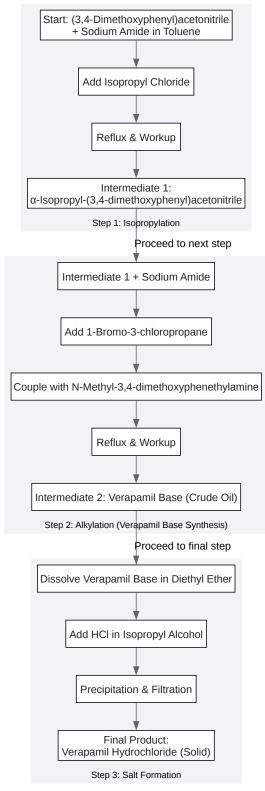


Figure 1: Synthetic Workflow for Verapamil Hydrochloride

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Figure 1: Synthetic Workflow for Verapamil Hydrochloride



#### 4.2 Signaling Pathway Diagram

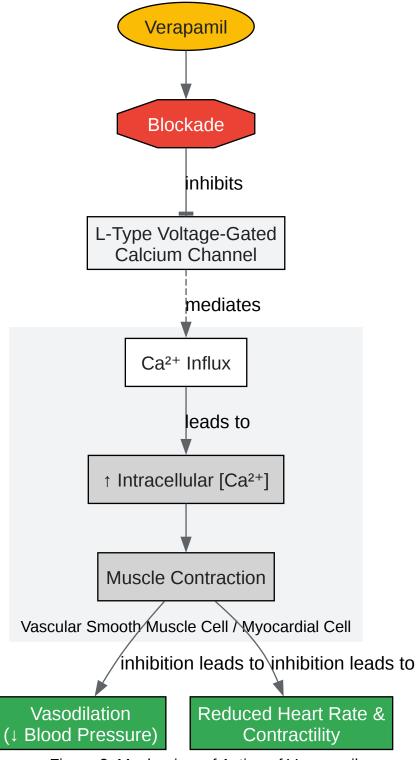


Figure 2: Mechanism of Action of Verapamil

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## References

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